molecular formula C24H31N3O6S2 B2718984 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533869-11-3

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2718984
CAS RN: 533869-11-3
M. Wt: 521.65
InChI Key: DLYFBKWJRAYZTL-IZHYLOQSSA-N
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Description

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H31N3O6S2 and its molecular weight is 521.65. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One notable application of compounds structurally similar to "(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide" is in photodynamic therapy (PDT) for cancer treatment. For example, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have been synthesized and characterized. These compounds, including their spectroscopic, photophysical, and photochemical properties, show promising applications as photosensitizers in PDT. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable for Type II photodynamic mechanisms, indicating potential for cancer therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activity

Compounds with benzamide derivatives have been evaluated for their antimicrobial efficacy in vitro, with some showing significant antibacterial and antifungal activities. This suggests potential for these compounds in developing new antimicrobial agents (Priya et al., 2006). Additionally, Co(II) complexes of benzamide derivatives have been synthesized and shown to possess fluorescence properties and anticancer activity against human breast cancer cell lines, further highlighting their potential in medicinal chemistry (Vellaiswamy & Ramaswamy, 2017).

Synthesis and Characterization of Novel Compounds

Research has also focused on the synthesis and characterization of novel compounds derived from benzamide and similar structures for various applications, including anti-inflammatory and analgesic agents. These studies involve the creation of new chemical structures and evaluation of their biological activities, contributing to the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Inhibitory Activity Against HSP70

A novel derivative of sulfamethoxazole was synthesized and characterized for its inhibitory effect against the chaperone activity of heat shock protein 70 (HSP70), a protein highly expressed in several cancers. This research combines computational analysis with experimental in vitro investigations, offering a new method to assess the inhibitory activity of compounds against HSP70, potentially contributing to cancer therapy (Moghaddam et al., 2021).

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S2/c1-5-27-22-20(33-6-2)8-7-9-21(22)34-24(27)25-23(28)18-10-12-19(13-11-18)35(29,30)26(14-16-31-3)15-17-32-4/h7-13H,5-6,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYFBKWJRAYZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.